molecular formula C19H22O2 B15249124 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 100647-24-3

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B15249124
CAS No.: 100647-24-3
M. Wt: 282.4 g/mol
InChI Key: JOQXWYKVSKVHJY-UHFFFAOYSA-N
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Description

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a pentan-2-yl substituent, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives and pentan-2-yl precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

    Key Reactions: The key reactions may involve Friedel-Crafts alkylation, reduction, and cyclization steps to introduce the pentan-2-yl group and form the tetrahydroanthracene core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated reactors.

Chemical Reactions Analysis

Types of Reactions

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The pentan-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

    Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A structurally related compound with similar chemical properties and applications.

    Tetrahydroanthracene: Another related compound that shares the tetrahydroanthracene core but lacks the pentan-2-yl substituent.

Uniqueness

6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to the presence of the pentan-2-yl group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other anthraquinone and tetrahydroanthracene derivatives.

Properties

CAS No.

100647-24-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

6-pentan-2-yl-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C19H22O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h9-12H,3-8H2,1-2H3

InChI Key

JOQXWYKVSKVHJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3

Origin of Product

United States

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